2-Acetamido-6-hydroxypurine 2-Acetamido-6-hydroxypurine
Brand Name: Vulcanchem
CAS No.: 19962-37-9
VCID: VC0014598
InChI: InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
SMILES: CC(=O)NC1=NC2=C(C(=O)N1)NC=N2
Molecular Formula: C7H7N5O2
Molecular Weight: 193.16 g/mol

2-Acetamido-6-hydroxypurine

CAS No.: 19962-37-9

VCID: VC0014598

Molecular Formula: C7H7N5O2

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-6-hydroxypurine - 19962-37-9

Description

2-Acetamido-6-hydroxypurine, also known as N2-Acetylguanine, is a chemical compound with the molecular formula C7H7N5O2 . It is also known by other names, including N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide and 2-Acetamido-6-hydroxypurine . This compound has a variety of applications in research, particularly in pharmaceutical development, biochemical research, enzyme inhibition studies, genetic studies, and analytical chemistry . Specifically, it can be used as a key intermediate in synthesizing antiviral and anticancer agents . It also plays a role in studies related to nucleic acid metabolism, enzyme mechanisms, genetic mutations, and analytical techniques like chromatography for identifying nucleobases .

The compound has several identifiers, including a CAS number of 19962-37-9 and an EC number of 243-443-7 . Its PubChem ID is 135432176 . Physicochemical properties include a molecular weight of 193.17 g/mol , 14 heavy atoms, and 9 aromatic heavy atoms . It has a high GI absorption but does not permeate the blood-brain barrier and is not a substrate for P-gp . Additionally, it is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

One similar chemical compound is guanine, a purine nucleobase found in DNA and RNA . Another related compound is N-Acetylguanine, which is a synonym for 2-Acetamido-6-hydroxypurine .

CAS No. 19962-37-9
Product Name 2-Acetamido-6-hydroxypurine
Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
IUPAC Name N-(6-oxo-1,7-dihydropurin-2-yl)acetamide
Standard InChI InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
Standard InChIKey MXSMRDDXWJSGMC-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC2=C(C(=O)N1)NC=N2
Canonical SMILES CC(=O)NC1=NC2=C(C(=O)N1)NC=N2
Synonyms N-(6,9-Dihydro-6-oxo-1H-purin-2-yl)acetamide; 2-N-Acetylguanine; 2-Acetamido-6-hydroxypurine;
PubChem Compound 135432176
Last Modified Sep 16 2023

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